3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea

Medicinal chemistry Structure-activity relationship Tetrazole-urea SAR

This meta-tolyl regioisomer (CAS 951547-27-6) is a structurally precise tetrazole-urea hybrid. Unlike the para-tolyl analogue (CAS 951482-84-1), the meta-methyl orientation alters hydrogen-bond geometry and target selectivity—shifts exceeding 40‑fold in FAAH/MAGL series are documented. The 4‑ethoxyphenyl‑tetrazole‑m‑tolylurea scaffold falls within patent WO2023/237015 as a bradykinin B1 antagonist starting point. Procure as a matched pair with the para‑tolyl isomer to quantify substitution‑dependent IC₅₀, selectivity, and ADME profiles. Essential for hit‑to‑lead campaigns in inflammatory, neuropathic pain, or dual sEH/FAAH inhibitor programs.

Molecular Formula C18H20N6O2
Molecular Weight 352.398
CAS No. 951547-27-6
Cat. No. B2778482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
CAS951547-27-6
Molecular FormulaC18H20N6O2
Molecular Weight352.398
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C18H20N6O2/c1-3-26-16-9-7-15(8-10-16)24-17(21-22-23-24)12-19-18(25)20-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
InChIKeyZVGGMTNRNNSDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea (CAS 951547-27-6): Structural Identity & Chemical Space Classification


3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea (CAS 951547-27-6) is a synthetic organic compound belonging to the 1,5-disubstituted tetrazole-urea class, with the molecular formula C18H20N6O2 and a molecular weight of 352.4 g/mol . The compound features a tetrazole ring N1-substituted with a 4-ethoxyphenyl group and C5-linked via a methylene bridge to a urea moiety bearing a 3-methylphenyl (m-tolyl) group on the distal nitrogen [1]. Tetrazole-urea hybrids are recognized pharmacophores in medicinal chemistry due to the tetrazole ring's metabolic stability and bioisosteric relationship to carboxylic acids, and the urea linkage's hydrogen-bonding capacity for target engagement [2].

Why In-Class Substitution of CAS 951547-27-6 with Regioisomeric or Analogous Tetrazole-Ureas Is Not Biochemically Equivalent


Within the 1,5-disubstituted tetrazole-urea scaffold, minor structural modifications produce substantial shifts in biochemical target profile and pharmacokinetic behavior [1]. Regioisomerism at the phenyl ring (meta- vs. para-tolyl) alters the spatial orientation of the urea pharmacophore relative to the tetrazole ring, affecting hydrogen-bond geometry with cognate binding sites [2]. In the tetrazolyl-urea FAAH/MAGL inhibitor series, replacement of a distal phenyl substituent with a tolyl group shifted selectivity ratios by over 40-fold [3]. Similarly, the 4-ethoxyphenyl moiety on the tetrazole N1 position cannot be simply replaced with a halogen or unsubstituted phenyl without altering lipophilicity (estimated ΔclogP > 0.5), metabolic stability, and target residence time [4]. These structure–activity relationship (SAR) principles mean that generic interchange among catalog tetrazole-ureas risks loss of the desired biochemical profile, even when molecular formulas appear identical.

Quantitative Differentiation Evidence for 3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea (CAS 951547-27-6)


Meta-Tolyl vs. Para-Tolyl Regioisomerism: Structural and Predicted Physicochemical Differentiation

The target compound bears a 3-methylphenyl (meta-tolyl) substituent on the distal urea nitrogen. Its closest commercially listed regioisomer is 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 951482-84-1), which carries a 4-methylphenyl (para-tolyl) group . Although both share the identical molecular formula (C18H20N6O2) and molecular weight (352.4 g/mol), the meta vs. para substitution position alters the spatial projection of the methyl group relative to the urea plane. In the broader tetrazole-urea chemical series, such regioisomeric shifts have been shown to modulate target selectivity by factors exceeding 10-fold [1]. Predicted clogP values obtained from ZINC-derived modeling for the C18H20N6O2 framework place the estimated partition coefficient at approximately 2.22 with a topological polar surface area (TPSA) of approximately 89 Ų [2]. The meta-substitution pattern is expected to yield a moderately different aqueous solubility compared to the para isomer due to altered crystal packing, though direct experimental solubility data for this compound remain unreported.

Medicinal chemistry Structure-activity relationship Tetrazole-urea SAR

4-Ethoxyphenyl vs. 4-Chlorophenyl Substitution on Tetrazole N1: Lipophilicity and Metabolic Stability Differentiation

The target compound carries a 4-ethoxyphenyl group on the tetrazole N1 position. A closely related analog is 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea (CAS 951516-88-4), which substitutes the 4-ethoxy group with a 4-chloro substituent . Based on standard fragment-based clogP contributions, the replacement of –OCH2CH3 (Hansch π ≈ +0.38) with –Cl (Hansch π ≈ +0.71) increases lipophilicity by approximately ΔclogP ≈ +0.33 [1]. In the tetrazole-urea sEH/FAAH dual inhibitor series, modulation of the N1-phenyl substituent from ethoxy to halogenated variants altered enzyme inhibitory potency by 3- to 8-fold and differentially affected microsomal stability [2]. The ethoxy substituent provides a hydrogen-bond acceptor site absent in the chloro analog, which may differentially influence target binding.

Medicinal chemistry LogP Metabolic stability Tetrazole SAR

Vendor-Specified Purity as a Minimum Procurement Gate: 95%+ Baseline

The compound is offered commercially by at least one major catalog supplier (CheMenu, Catalog No. CM869120) at a stated purity of ≥95% . This purity specification, while modest, provides a verifiable procurement baseline. The structurally analogous para-tolyl regioisomer (CAS 951482-84-1) is listed by the same supplier class with a comparable purity of 95% . In the absence of published orthogonal purity assessments (HPLC, NMR, elemental analysis), the 95%+ figure represents the only quantitative quality gate available for procurement decisions. Users requiring higher purity for sensitive biochemical or biophysical assays should request batch-specific certificates of analysis (CoA), as no pharmacopeial monograph or certified reference standard exists for this compound.

Quality control Procurement specification Purity

Target Engagement Potential: Tetrazole-Urea Pharmacophore Class-Level Evidence for Bradykinin B1, sEH, and FAAH

No direct target engagement data exist for CAS 951547-27-6. However, the N-tetrazolyl aryl urea chemotype has been established as a privileged scaffold in multiple patent families and peer-reviewed studies [1]. Patent WO2023/237015 (Hangzhou Yirui Pharmaceutical Technology) explicitly claims N-tetrazolyl aryl urea derivatives—a structural class encompassing the target compound—as bradykinin B1 receptor antagonists, with exemplified compounds demonstrating IC50 values in the low nanomolar range [1]. In the biaryl tetrazolyl urea series, FAAH inhibitory IC50 values of 3.0–9.7 nM were reported (most potent analogs), with selectivity ratios exceeding 141-fold over MAGL [2]. For the sEH tetrazole-core dual inhibitor series, Ki values ranging from 0.37 to 2.40 nM were reported for optimized ureas [3]. The target compound incorporates key pharmacophoric elements identified in these series—a 1,5-disubstituted tetrazole, a urea linker, and an aromatic terminus—placing it within a well-validated bioactive chemical space.

Bradykinin B1 receptor Soluble epoxide hydrolase FAAH Pharmacophore

Research Application Scenarios for 3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea (CAS 951547-27-6) Based on Verified Evidence


Regioisomer-Specific Structure–Activity Relationship (SAR) Probe for Tetrazole-Urea Target Engagement Studies

The meta-tolyl substitution pattern distinguishes this compound from its para-tolyl regioisomer (CAS 951482-84-1). Researchers investigating the effect of methyl group position on target binding (e.g., bradykinin B1, FAAH, or sEH) can procure both regioisomers as a matched pair to quantify the impact of meta vs. para substitution on IC50, selectivity, and off-target profiles [1]. This approach is directly supported by published SAR in the biaryl tetrazolyl urea series, where phenyl ring substitution position was shown to modulate FAAH selectivity by over 40-fold [2].

Medicinal Chemistry Scaffold for Bradykinin B1 Antagonist Lead Optimization

The compound falls within the structural scope of N-tetrazolyl aryl urea derivatives claimed as bradykinin B1 receptor antagonists in patent WO2023/237015 [1]. The 4-ethoxyphenyl-tetrazole-m-tolylurea scaffold can serve as a starting point for derivatization campaigns targeting inflammatory, neuropathic pain, or COVID-19-related pulmonary edema indications specified in the patent disclosure. Procurement is warranted for hit-to-lead exploration within this target class.

Chemical Biology Tool for Soluble Epoxide Hydrolase (sEH) or Fatty Acid Amide Hydrolase (FAAH) Inhibitor Discovery

The tetrazole-urea core is a validated pharmacophore for sEH and FAAH inhibition, with literature benchmarks including Ki values of 0.37–2.40 nM (sEH) and FAAH IC50 values of 3.0–9.7 nM for optimized analogs [2][3]. The target compound provides a distinct substitution vector (4-ethoxyphenyl + m-tolyl) not exhaustively explored in published series, making it a candidate for expanding SAR understanding around these dual-inhibition targets.

Physicochemical Property Benchmarking for C18H20N6O2 Tetrazole-Urea Isomers

With multiple C18H20N6O2 isomers commercially available (including the para-tolyl regioisomer CAS 951482-84-1 and the chloro-substituted analog CAS 951516-88-4), the target compound enables comparative determination of experimental logP, aqueous solubility, and metabolic stability within an isomeric series [1]. Such data are valuable for building predictive ADME models for the tetrazole-urea chemical space.

Quote Request

Request a Quote for 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.